molecular formula C9H16ClNO2 B15236310 Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl

Cat. No.: B15236310
M. Wt: 205.68 g/mol
InChI Key: YPGSSJOVAKKVHQ-UHFFFAOYSA-N
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Description

Methyl 6-azabicyclo[321]octane-3-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the ester and hydrochloride functionalities. One common method involves the cyclization of a suitable precursor, such as a piperidine derivative, under specific conditions to form the bicyclic structure. This is followed by esterification and hydrochloride formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
  • 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-
  • Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane

Uniqueness

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H

InChI Key

YPGSSJOVAKKVHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(C1)NC2.Cl

Origin of Product

United States

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